molecular formula C20H21N5O2S B4192304 2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide

Cat. No.: B4192304
M. Wt: 395.5 g/mol
InChI Key: AGKHUDQTGUBMCD-UHFFFAOYSA-N
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Description

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole moiety linked to a benzoxazole ring through a thioether linkage, and an acetamide group attached to a tert-butyl group

Preparation Methods

The synthesis of 2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate by reacting o-phenylenediamine with sodium nitrite in the presence of an acid.

    Formation of Benzoxazole Intermediate: The benzoxazole intermediate is synthesized by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.

    Thioether Linkage Formation: The benzotriazole and benzoxazole intermediates are then linked through a thioether bond by reacting them with a suitable thiol reagent.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzotriazole or benzoxazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether linkage can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. It may interact with specific enzymes or proteins, affecting their activity and function.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Industry: In industrial applications, the compound is used as a stabilizer or additive in polymers, coatings, and adhesives. Its ability to absorb UV radiation and protect materials from degradation makes it valuable in the production of UV-resistant products.

Mechanism of Action

The mechanism of action of 2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide involves its interaction with specific molecular targets and pathways. The benzotriazole and benzoxazole moieties can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The thioether linkage and acetamide group may also contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide include other benzotriazole and benzoxazole derivatives. Some examples are:

    2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in plastics and coatings.

    2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)phenol: Another UV stabilizer with similar applications.

    2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in similar contexts for its UV-absorbing properties.

The uniqueness of this compound lies in its combined benzotriazole and benzoxazole structure, which imparts distinct chemical and physical properties, making it suitable for a broader range of applications.

Properties

IUPAC Name

2-[[7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-12-9-15-18(27-19(21-15)28-11-17(26)22-20(2,3)4)16(10-12)25-23-13-7-5-6-8-14(13)24-25/h5-10H,11H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKHUDQTGUBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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